



# Application Note: Structure Elucidation of 11-Hydroxyrankinidine using NMR Spectroscopy

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Compound of Interest		
Compound Name:	11-Hydroxyrankinidine	
Cat. No.:	B12429737	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

11-Hydroxyrankinidine is a complex indole alkaloid belonging to the Gelsemium family of natural products.[1][2] These compounds are known for their intricate polycyclic structures and significant biological activities.[2] The precise determination of their molecular structure is a critical step in understanding their mechanism of action and potential for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such novel natural products.[3][4][5] This application note provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the structure of 11-Hydroxyrankinidine.

#### Proposed Structure of 11-Hydroxyrankinidine

While extensive data for **11-Hydroxyrankinidine** is not widely published, based on its nomenclature and the known structure of rankinidine, a proposed structure is used for the purpose of this instructional note. Rankinidine is an oxindole alkaloid isolated from Gelsemium rankinii.[1] The "11-Hydroxy" prefix suggests the addition of a hydroxyl group at the 11th position of the rankinidine scaffold.

## **Data Presentation: NMR Spectral Data**



The following tables summarize the hypothetical, yet characteristic, <sup>1</sup>H and <sup>13</sup>C NMR data for the proposed structure of **11-Hydroxyrankinidine**. This data is representative of what would be expected for an alkaloid of this type, dissolved in a suitable deuterated solvent such as CDCl<sub>3</sub> and acquired on a high-field NMR spectrometer (e.g., 500 MHz).

Table 1: Hypothetical <sup>1</sup>H NMR Data for **11-Hydroxyrankinidine** (500 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-9	7.25	d	7.5	1H
H-10	6.90	t	7.5	1H
H-12	6.85	d	7.5	1H
H-3	4.10	m	1H	
H-5	3.80	m	2H	_
H-14	3.50	dd	12.0, 4.0	1H
H-15	2.80	m	1H	
H-16	2.60	m	1H	_
H-17	1.90, 1.75	m	2H	_
H-18 (CH₃)	1.20	t	7.0	3H
H-19	5.90	ddd	17.0, 10.5, 8.0	1H
H-20 (vinyl)	5.25	d	17.0	1H
H-20 (vinyl)	5.20	d	10.5	1H
N-CH <sub>2</sub>	3.10, 2.90	m	2H	_
11-OH	5.50	br s	1H	_

Table 2: Hypothetical <sup>13</sup>C NMR Data for **11-Hydroxyrankinidine** (125 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	Carbon Type (DEPT)
C-2	180.5	С
C-3	70.2	СН
C-5	55.4	CH <sub>2</sub>
C-6	50.1	CH2
C-7	82.3	С
C-8	140.1	С
C-9	125.8	СН
C-10	122.5	СН
C-11	155.0	С-ОН
C-12	110.2	СН
C-13	135.6	С
C-14	65.7	СН
C-15	45.3	СН
C-16	60.8	СН
C-17	35.1	CH <sub>2</sub>
C-18 (CH <sub>3</sub> )	14.2	СНз
C-19	138.9	СН
C-20	118.5	CH <sub>2</sub>
N-CH <sub>2</sub>	48.9	CH <sub>2</sub>

# **Experimental Protocols**

Detailed methodologies for the key NMR experiments are provided below.

### 1. Sample Preparation



- Compound: 5-10 mg of purified 11-Hydroxyrankinidine.
- Solvent: 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Procedure: Dissolve the sample completely in the deuterated solvent in a 5 mm NMR tube.
  Ensure the solution is clear and free of any particulate matter.
- 2. 1D NMR Spectroscopy
- ¹H NMR:
  - Spectrometer: 500 MHz NMR spectrometer.
  - Pulse Program: Standard single-pulse experiment (zg30).
  - Spectral Width: 12 ppm.
  - Acquisition Time: 2.7 s.
  - Relaxation Delay: 2.0 s.
  - Number of Scans: 16.
  - Processing: Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- <sup>13</sup>C NMR and DEPT:
  - Spectrometer: 125 MHz (on a 500 MHz instrument).
  - Pulse Program: Proton-decoupled experiment (zgpg30). For DEPT, use standard DEPT-135, DEPT-90, and DEPT-45 pulse programs.
  - Spectral Width: 240 ppm.
  - Acquisition Time: 1.1 s.



- Relaxation Delay: 2.0 s.
- Number of Scans: 1024 or more, depending on sample concentration.
- Processing: Fourier transform with an exponential window function (line broadening of 1.0 Hz). Calibrate the chemical shift scale to the CDCl<sub>3</sub> solvent peak at 77.16 ppm.
- 3. 2D NMR Spectroscopy
- COSY (Correlation Spectroscopy):
  - Purpose: To identify proton-proton (<sup>1</sup>H-<sup>1</sup>H) spin-spin coupling networks.[6]
  - Pulse Program: Standard COSY90 or DQF-COSY.
  - Data Points: 2048 (F2) x 256 (F1).
  - Spectral Width: 10 ppm in both dimensions.
  - Number of Scans: 4-8 per increment.
  - Processing: Apply a sine-bell window function in both dimensions and perform a 2D
    Fourier transform. Symmetrize the resulting spectrum.
- HSQC (Heteronuclear Single Quantum Coherence):
  - Purpose: To identify direct one-bond proton-carbon (<sup>1</sup>H-<sup>13</sup>C) correlations.[7][8]
  - Pulse Program: Edited HSQC with gradient selection (hsqcedetgpsisp2.3).
  - Data Points: 2048 (F2) x 256 (F1).
  - Spectral Width: 10 ppm (¹H) x 180 ppm (¹³C).
  - Number of Scans: 8-16 per increment.
  - ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.



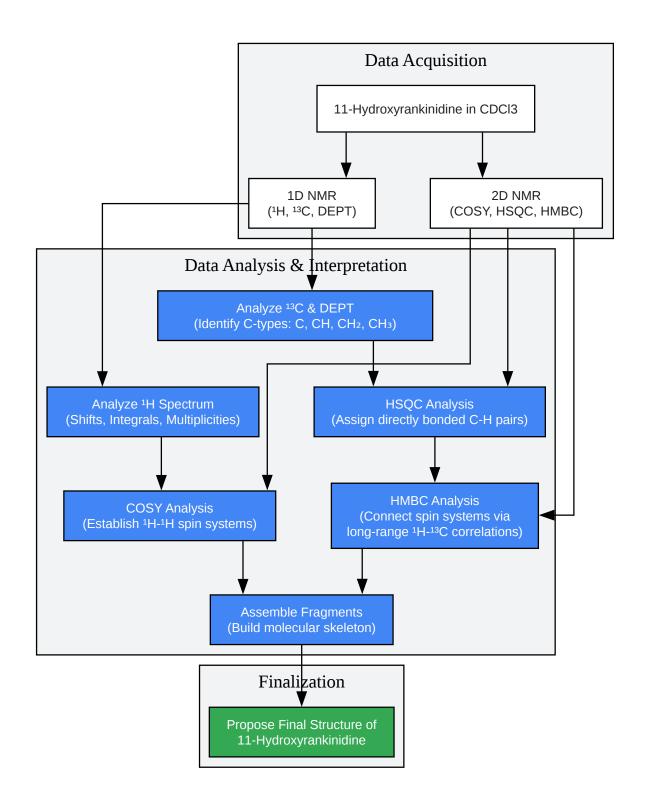
- Processing: Apply a QSINE window function in both dimensions and perform a 2D Fourier transform.
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Purpose: To identify long-range (typically 2-3 bond) proton-carbon (<sup>1</sup>H-<sup>13</sup>C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
     [7][9]
  - Pulse Program: HMBC with gradient selection (hmbcgplpndqf).
  - Data Points: 2048 (F2) x 256 (F1).
  - Spectral Width: 10 ppm (¹H) x 220 ppm (¹³C).
  - Number of Scans: 16-32 per increment.
  - Long-range J(C,H) Coupling Constant: Optimized for an average of 8 Hz.
  - Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

### **Mandatory Visualizations**

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of **11-Hydroxyrankinidine** using the acquired NMR data.





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NMR data acquisition and analysis workflow.



Interpretation of Key 2D NMR Correlations

The following diagram illustrates the key HMBC and COSY correlations that would be essential in piecing together the core structure of **11-Hydroxyrankinidine**.

Key 2D NMR correlations for structure assembly.

#### Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments provides a powerful and comprehensive dataset for the de novo structure elucidation of complex natural products like **11-Hydroxyrankinidine**. By systematically analyzing the chemical shifts, coupling constants, and correlation cross-peaks, it is possible to piece together the complete molecular skeleton, including the relative stereochemistry. The protocols and data presented in this note serve as a practical guide for researchers engaged in the structural analysis of novel chemical entities.

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